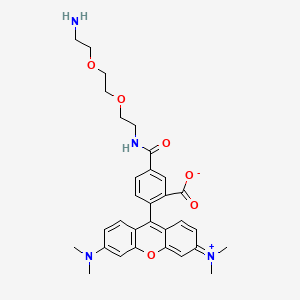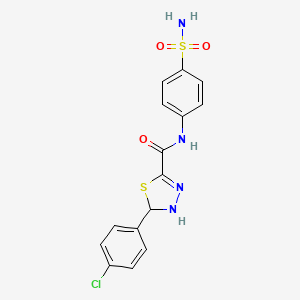
Insecticidal agent 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Insecticidal agent 5 is a synthetic chemical compound used to control insect populations. It is designed to target specific pests, reducing their numbers and preventing damage to crops and other materials. This compound is part of a broader category of insecticides that have been developed to address the challenges posed by insect pests in agriculture, public health, and other sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 5 involves multiple steps, starting with the preparation of the core structure. This typically includes the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control. The process may involve:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and automated control to ensure consistency and efficiency. The production process is optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Insecticidal agent 5 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Scientific Research Applications
Insecticidal agent 5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential therapeutic applications, such as targeting specific biological pathways.
Industry: Applied in the development of new insecticidal formulations and delivery systems.
Mechanism of Action
Insecticidal agent 5 can be compared with other similar compounds, such as:
Organophosphates: Known for their broad-spectrum activity but higher toxicity to non-target species.
Pyrethroids: Effective against a wide range of insects but may lead to resistance development.
Neonicotinoids: Target specific receptors in insects but have raised environmental concerns.
Uniqueness: this compound stands out due to its specific mode of action, reduced environmental impact, and lower risk of resistance development compared to other insecticides.
Comparison with Similar Compounds
Organophosphates: Malathion, parathion.
Pyrethroids: Permethrin, cypermethrin.
Neonicotinoids: Imidacloprid, thiamethoxam.
Properties
Molecular Formula |
C15H13ClN4O3S2 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)-2,3-dihydro-1,3,4-thiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H13ClN4O3S2/c16-10-3-1-9(2-4-10)14-19-20-15(24-14)13(21)18-11-5-7-12(8-6-11)25(17,22)23/h1-8,14,19H,(H,18,21)(H2,17,22,23) |
InChI Key |
FSDFLEOPFDFLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2NN=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


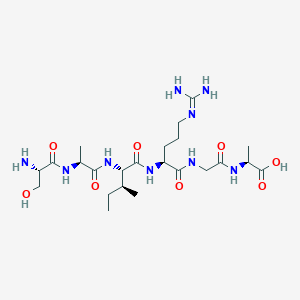

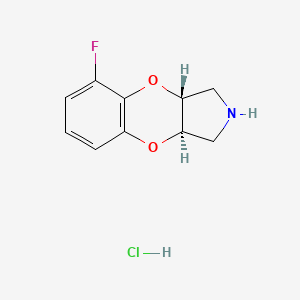
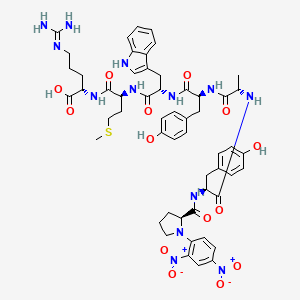
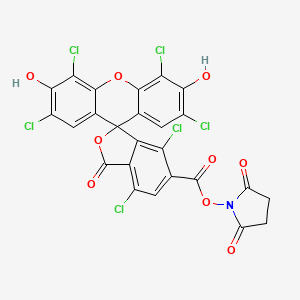
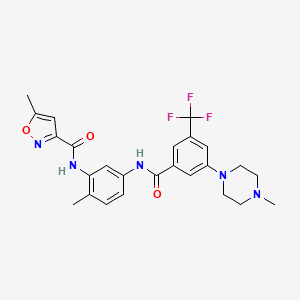
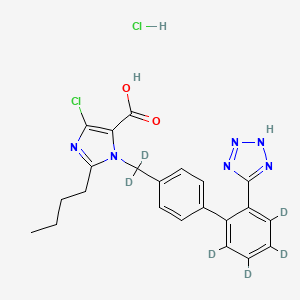
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)
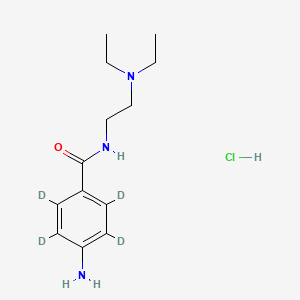
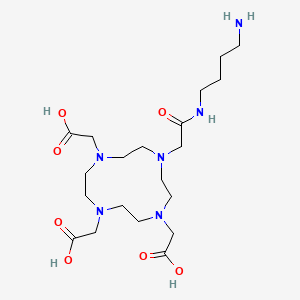
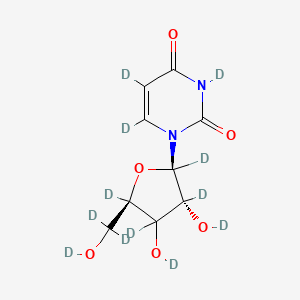
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
